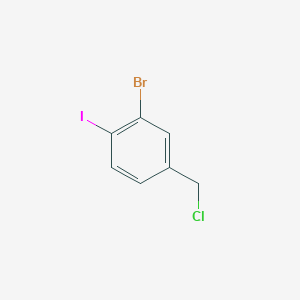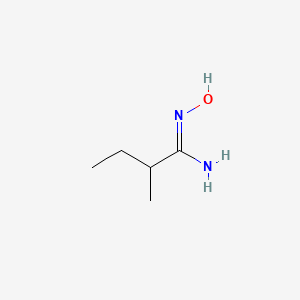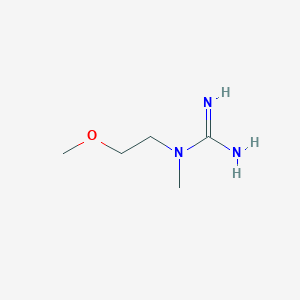
2-bromo-4-(chloromethyl)-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-(chloromethyl)-1-iodobenzene (BCIB) is an organohalogen compound that has been studied as a potential reagent for organic synthesis. It is a colorless solid that is soluble in many organic solvents and is highly reactive. BCIB has been used in a variety of applications, including the synthesis of heterocyclic compounds, the preparation of polymers and as a reagent for the modification of proteins.
Aplicaciones Científicas De Investigación
2-bromo-4-(chloromethyl)-1-iodobenzene has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of polymers, and as a reagent for the modification of proteins. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene has been used in the synthesis of polymers for use in drug delivery systems, and as a reagent for the synthesis of polymeric nanoparticles.
Mecanismo De Acción
2-bromo-4-(chloromethyl)-1-iodobenzene is a highly reactive compound and its reactivity is due to the presence of both an electron-withdrawing bromine atom and an electron-donating iodide atom. The electron-withdrawing bromine atom increases the electron density on the carbon atom adjacent to it, making it more susceptible to nucleophilic attack. The electron-donating iodide atom increases the electron density on the carbon atom adjacent to it, making it more susceptible to electrophilic attack.
Biochemical and Physiological Effects
2-bromo-4-(chloromethyl)-1-iodobenzene has been found to be non-toxic and non-mutagenic in mammalian cells. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene has been found to be non-cytotoxic and non-carcinogenic. 2-bromo-4-(chloromethyl)-1-iodobenzene has also been found to be non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-bromo-4-(chloromethyl)-1-iodobenzene in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of compounds. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene is relatively inexpensive and easy to handle. The main limitation of 2-bromo-4-(chloromethyl)-1-iodobenzene is its instability, which can lead to the formation of by-products and the loss of reactivity over time.
Direcciones Futuras
For 2-bromo-4-(chloromethyl)-1-iodobenzene research include further exploration of its potential applications in organic synthesis, drug delivery systems, and polymeric nanoparticles. Additionally, further research into the mechanism of action of 2-bromo-4-(chloromethyl)-1-iodobenzene and its potential toxicity and carcinogenicity should be conducted. Finally, research into the development of more stable derivatives of 2-bromo-4-(chloromethyl)-1-iodobenzene should be conducted in order to improve its reactivity and reduce its instability.
Métodos De Síntesis
2-bromo-4-(chloromethyl)-1-iodobenzene can be synthesized by the reaction of bromobenzene, chloromethylbenzene, and iodine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80–90 °C and the yield of 2-bromo-4-(chloromethyl)-1-iodobenzene is typically in the range of 70–80%.
Propiedades
IUPAC Name |
2-bromo-4-(chloromethyl)-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHHZOKAOOSRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodobenzyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)



![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)





![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)